4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one
Overview
Description
“4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C16H16N2O2 . It has a molecular weight of 268.31 .
Synthesis Analysis
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .Chemical Reactions Analysis
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 268.31 . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- A novel synthesis approach for derivatives similar to 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, employing methods such as nucleophilic aromatic substitution and modified Chichibabin reaction, has been developed. These methods enable the preparation of compounds with complex architectures, including pyridine moieties and ether linkages, which are critical for their applications in material science and medicinal chemistry (Zhuo et al., 2014).
Applications in Material Science
- Research has focused on developing novel polyimides derived from derivatives of this compound. These polyimides exhibit exceptional thermal stability, solubility in common organic solvents, and outstanding mechanical properties. The incorporation of pyridine and ether groups into the polymer backbone contributes to their high performance, making them suitable for advanced material applications such as high-temperature resistant coatings and films (Wang et al., 2007).
Medicinal Chemistry Applications
- In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as kinase inhibitors. Specific derivatives have demonstrated potent and selective inhibition of the Met kinase superfamily, which is implicated in various cancers. This research has led to the development of candidates with favorable pharmacokinetic and safety profiles for clinical trials (Schroeder et al., 2009).
Future Directions
Properties
IUPAC Name |
4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-12-10-16(19)18(11-12)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,12H,10-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOVVOPYGRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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